molecular formula C23H29N3O4S B2484884 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide CAS No. 392321-32-3

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide

Cat. No.: B2484884
CAS No.: 392321-32-3
M. Wt: 443.56
InChI Key: KHNRUQJFIIXFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide is a hybrid molecule combining three pharmacophoric motifs:

  • Adamantane moiety: Known for enhancing lipophilicity and conferring antiviral properties .
  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold associated with antimicrobial, antitrypanosomal, and anti-inflammatory activities .
  • 3,4,5-Trimethoxy-N-methylbenzamide group: Aromatic substituents linked to enhanced metabolic stability and receptor binding, commonly seen in antitumor agents (e.g., combretastatin analogues) .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-26(20(27)16-8-17(28-2)19(30-4)18(9-16)29-3)22-25-24-21(31-22)23-10-13-5-14(11-23)7-15(6-13)12-23/h8-9,13-15H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRUQJFIIXFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Adamantane-Containing Thiadiazole Derivatives

Example : 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ()

  • Structure : Shares the adamantane-thiadiazole core but lacks the trimethoxybenzamide group.
  • Properties :
    • Melting point: 441–443 K .
    • Synthesis: Prepared via dehydrative cyclization of 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide using sulfuric acid .
    • Biological Activity: Adamantane derivatives exhibit antiviral (influenza, HIV) and antimicrobial activity .
  • Key Difference : The absence of the trimethoxybenzamide group likely reduces steric bulk and alters solubility compared to the target compound.

Thiadiazole Derivatives with Varied Substituents ()

Compounds 5e–5m in feature diverse substituents on the thiadiazole ring, such as arylthio, alkylthio, and methoxyphenoxy groups. Selected examples:

Compound ID Substituent(s) Melting Point (°C) Yield (%)
5e 4-Chlorobenzylthio, phenoxy 132–134 74
5j 4-Chlorobenzylthio, isopropyl 138–140 82
5k Methylthio, 2-methoxyphenoxy 135–136 72
  • Structural Contrast : Unlike the target compound, these lack adamantane and trimethoxybenzamide groups.
  • Implications: Lower melting points (132–170°C) suggest reduced crystallinity compared to adamantane-containing derivatives. Higher yields (68–88%) indicate favorable synthetic accessibility for non-adamantane thiadiazoles .

Trimethoxyphenyl-Linked Compounds ()

Example : 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one ()

  • Structure : Contains a trimethoxyphenyl group but replaces thiadiazole with an oxazolone ring.
  • Synthesis : Prepared via condensation of oxazolone with aryl hydrazides .

Thiadiazole-Based Agrochemicals ()

Example : Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea)

  • Structure : Urea-linked thiadiazole with tert-butyl substituents.
  • Use : Herbicide with prolonged soil residual activity .
  • Contrast : The target compound’s adamantane and trimethoxy groups may shift its bioactivity from herbicidal to antiviral or anticancer.

Data Table: Structural and Functional Comparison

Compound Type Example(s) Key Features Bioactivity Reference
Adamantane-thiadiazole 5-(Adamantan-1-yl)-N-methyl-... High melting point, antiviral Antiviral, antimicrobial
Alkyl/arylthio-thiadiazoles 5e, 5j, 5k Moderate yields, diverse substituents Undisclosed
Trimethoxyphenyl derivatives Combretastatin analogues Tubulin binding, antitumor Anticancer
Thiadiazole agrochemicals Tebuthiuron Urea linkage, tert-butyl group Herbicidal

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H25N3O2S
Molecular Weight383.51 g/mol
LogP5.8725
Polar Surface Area53.76 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves a multi-step process starting from adamantane derivatives. The key steps include:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thioketones and hydrazines.
  • Introduction of the Adamantane Moiety : This is incorporated via substitution reactions with appropriate halogenated adamantane derivatives.
  • Amide Bond Formation : The final step involves coupling the thiadiazole derivative with 3,4,5-trimethoxy-N-methylbenzoyl chloride to form the target amide.

Anticancer Activity

Research indicates that derivatives of thiadiazole-adamantane compounds exhibit promising anticancer properties. A study evaluated various derivatives against cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Notably:

  • Compounds demonstrated significant anti-proliferative activity , with some showing IC50 values as low as 37.85 nM against mutant EGFR L858R-TK.
  • Mechanistically, these compounds induce apoptosis by up-regulating pro-apoptotic markers like BAX while down-regulating anti-apoptotic markers such as Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown notable antimicrobial effects:

  • In vitro studies indicated strong activity against both Gram-positive and Gram-negative bacteria.
  • Specific derivatives demonstrated effectiveness against pathogenic fungi like Candida albicans, suggesting potential applications in treating fungal infections .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Inhibition of EGFR : The compound binds to the epidermal growth factor receptor (EGFR), inhibiting its activity and thus preventing cancer cell proliferation.
  • Induction of Apoptosis : By modulating apoptotic pathways and influencing cellular signaling cascades, it promotes programmed cell death in malignant cells .

Case Studies

Several studies have highlighted the efficacy of thiadiazole-adamantane derivatives:

  • A study reported that certain derivatives exhibited IC50 values lower than those of established drugs like Lapatinib when tested against resistant cancer cell lines .
  • Another investigation found that specific formulations showed significant anti-inflammatory properties alongside their antimicrobial effects .

Q & A

Q. Critical Factors :

  • Temperature deviations >5°C during cyclization reduce yield by 15–20% due to side reactions .
  • Solvent choice affects coupling efficiency; DMF outperforms THF by 30% in reaction completion .

Advanced: How can crystallographic and QTAIM analyses elucidate noncovalent interactions influencing biological target binding?

Methodological Answer:

  • X-ray Crystallography : Reveals planar thiadiazole rings (r.m.s. deviation: 0.009 Å) and coplanar methylamine substituents (C13–N3–C2–S1 torsion: 175.9°), enabling hydrogen bonding (N–H⋯N) with biological targets .
  • QTAIM Analysis : Quantifies electron density (ρ ≈ 0.05–0.10 a.u.) at bond critical points, identifying weak interactions (e.g., C–H⋯π, van der Waals) between the adamantane moiety and hydrophobic enzyme pockets .
  • Practical Application : Use Mercury software to map interaction networks and prioritize targets for mutagenesis studies .

Basic: What spectroscopic techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

Technique Application Key Data
1H/13C NMR Confirm substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm) Integration ratios, coupling constants
FT-IR Identify amide C=O stretch (~1650 cm⁻¹) and thiadiazole C–N (~1550 cm⁻¹) Peak assignments for functional groups
LC-MS Verify molecular ion ([M+H]+) and purity (>95%) m/z matching theoretical mass ±0.1 Da

Note : Use deuterated chloroform for NMR to resolve overlapping signals from aromatic protons .

Advanced: What strategies resolve contradictions in bioactivity data across microbial strains?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., replace 3,4,5-trimethoxy with halogen groups) to isolate contributions to antimicrobial activity. For example, chloro-substituted analogues show 2-fold higher potency against S. aureus than methoxy derivatives .
  • Assay Standardization : Control for membrane permeability differences using adamantane’s logP (~4.5) to normalize intracellular concentrations .
  • Statistical Validation : Apply ANOVA to compare IC50 values across strains, accounting for assay variability (e.g., p < 0.05 for discrepancies in Gram-negative vs. Gram-positive activity) .

Basic: How does the adamantane moiety influence physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Adamantane increases logP by 1.5–2.0 units, enhancing blood-brain barrier penetration .
  • Metabolic Stability : The rigid structure reduces cytochrome P450 oxidation, prolonging half-life (t1/2 > 6 hrs in murine models) .
  • Solubility : Poor aqueous solubility (≈10 µM) necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

Advanced: What computational methods predict interactions with viral proteases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to HIV-1 protease (PDB: 1HPV). The adamantane group occupies the hydrophobic S2 pocket (binding energy: −9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess complex stability; RMSD < 2.0 Å indicates stable binding .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Val82Ala) to predict resistance profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.